5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione is a complex organic compound belonging to the indole family. This compound features a unique structure that includes an amino group, a hydroxymethyl group, and a methyl group attached to an indole core, along with two carbonyl groups. Its chemical formula is and it has a molecular weight of approximately 206.20 g/mol. The compound is classified as an indole derivative and is of interest in various scientific fields due to its potential biological activities.
The compound can be synthesized through various chemical methods and is available from chemical suppliers like Sigma-Aldrich. It falls under the classification of heterocyclic compounds, specifically indoles, which are known for their diverse biological activities. Indoles are characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Methods of Synthesis
The synthesis of 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione can be achieved through several methods:
Technical Details
The molecular structure of 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione can be represented as follows:
CC1=C(C(=O)N)C(=O)C2=C(C=C(C=C2)N)C1=O
QTEXFSRNKRAOIZ-UHFFFAOYSA-N
The compound features:
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione is not fully elucidated but may involve:
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione has several scientific uses:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0